

Application Notes and Protocols: Aluminum Hydroxide as a Fire Retardant in Polymers

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Compound of Interest

Compound Name: Aluminum oxide hydroxide

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For Researchers, Scientists, and Product Development Professionals

These application notes provide a comprehensive overview of the use of Aluminum Hydroxide (ATH) as a non-halogenated fire retardant in various polymer systems. The information is intended to guide researchers and professionals in the development of fire-resistant polymer formulations.

Introduction

Aluminum hydroxide (ATH), also known as alumina trihydrate ($\text{Al}(\text{OH})_3$), is a widely utilized fire retardant in the plastics and rubber industries due to its cost-effectiveness, low smoke emission, and environmental friendliness.[1][2][3] It functions as a fire retardant through a combination of physical and chemical mechanisms when incorporated into a polymer matrix.[4] Its application is prevalent in a variety of polymers, including polyethylene, polypropylene, polyvinyl chloride (PVC), and epoxy resins.[4][5][6]

Mechanism of Fire Retardancy

The fire retardant action of aluminum hydroxide is a multi-step process that occurs as the polymer composite is exposed to high temperatures.[4]

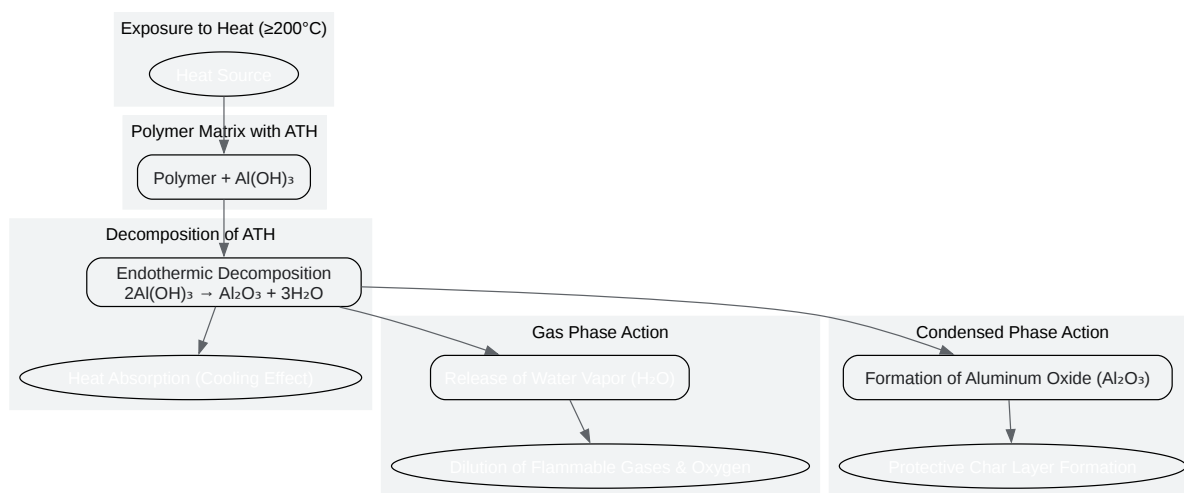
- **Endothermic Decomposition:** Upon heating to temperatures around 200°C , ATH undergoes an endothermic decomposition, absorbing a significant amount of heat from the polymer and

its surroundings.^[2] This cooling effect slows down the rate of polymer degradation. The decomposition reaction is as follows: $2\text{Al}(\text{OH})_3(\text{s}) \rightarrow \text{Al}_2\text{O}_3(\text{s}) + 3\text{H}_2\text{O}(\text{g})$

- **Release of Water Vapor:** The decomposition process releases approximately 34.6% of its weight as water vapor.^{[2][7]} This water vapor acts as a diluent to flammable gases and oxygen in the gas phase, thereby suppressing combustion.^{[2][4][7]}
- **Formation of a Protective Char Layer:** The solid residue of the decomposition is aluminum oxide (Al_2O_3), a non-combustible and thermally stable material.^{[1][2][4]} This forms a protective char layer on the surface of the polymer, which insulates the underlying material from heat and acts as a barrier to oxygen, further inhibiting the combustion process.^{[2][4]}

Visualization of the Fire Retardant Mechanism

The following diagram illustrates the key steps in the fire retardant mechanism of aluminum hydroxide.



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Caption: Fire Retardant Mechanism of Aluminum Hydroxide in Polymers.

Data Presentation: Effects of ATH on Polymer Properties

The incorporation of ATH as a filler can influence the mechanical and fire-retardant properties of the host polymer. High loading levels, often exceeding 40% by weight, are typically required to achieve significant fire retardancy, which can impact the physical properties of the composite material.^{[8][9]}

Table 1: Fire Retardancy Data for Various Polymers with Aluminum Hydroxide

Polymer Matrix	ATH Loading (wt. %)	Test Method	Key Parameter	Value	Reference
Rigid Polyurethane Foam (RPUF)	0	Limiting Oxygen Index (LOI)	% O ₂	18.7	[10]
Rigid Polyurethane Foam (RPUF)	10	Limiting Oxygen Index (LOI)	% O ₂	20.2	[10]
Rigid Polyurethane Foam (RPUF)	30	Limiting Oxygen Index (LOI)	% O ₂	21.8	[10]
Rigid Polyurethane Foam (RPUF)	50	Limiting Oxygen Index (LOI)	% O ₂	23.0	[10]
Epoxy Resin	0	UL-94	Rating	V-1	[11]
Epoxy Resin (with 10% APP@PEI)	0	UL-94	Rating	V-0	[11]
Epoxy Resin (with 7% APP@PEI & 3% nATH)	3	UL-94	Rating	V-0	[11] [12]
Epoxy Resin	0	Limiting Oxygen Index (LOI)	% O ₂	21.1	[11]
Epoxy Resin (with 10%	0	Limiting Oxygen Index	% O ₂	28.9	[11]

APP@PEI)		(LOI)			
Epoxy Resin (with 7% APP@PEI & 3% nATH)	3	Limiting Oxygen Index (LOI)	% O ₂	31.1	[11] [12]
Asphalt Binder	25	Limiting Oxygen Index (LOI)	% O ₂	23.5	[13]
Asphalt Binder (with 20% ATH & 5% APP)	25	Limiting Oxygen Index (LOI)	% O ₂	22.8	[13]
Asphalt Binder (with 20% ATH & 5% Sb ₂ O ₃)	25	Limiting Oxygen Index (LOI)	% O ₂	25.1	[13]
Asphalt Binder (with 20% ATH & 5% ZB)	25	Limiting Oxygen Index (LOI)	% O ₂	25.4	[13]

Table 2: Mechanical Properties of Polymers with Aluminum Hydroxide

Polymer Matrix	ATH Loading (phr)	Property	Value	Reference
Epoxy Resin	0	Fracture Toughness (KIC)	~1.2 MPa·m ^{1/2}	[8]
Epoxy Resin	30	Fracture Toughness (KIC)	~0.7 MPa·m ^{1/2}	[8]
Epoxy Resin	50	Fracture Toughness (KIC)	~0.5 MPa·m ^{1/2}	[8]
Low-Density Polyethylene (LDPE)	3.0 wt% WPU-modified ATH	Tensile Strength	30.02 MPa	[14]
Low-Density Polyethylene (LDPE)	3.0 wt% WPU-modified ATH	Flexural Strength	13.20 MPa	[14]
Low-Density Polyethylene (LDPE)	3.0 wt% WPU-modified ATH	Impact Strength	65.75 kJ/m ²	[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the fire retardant properties of polymer-ATH composites.

Protocol for Sample Preparation: Melt Compounding

This protocol describes a general procedure for incorporating ATH into a thermoplastic polymer using a twin-screw extruder.

- **Drying:** Dry the polymer pellets and ATH powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for 4 hours for polyethylene) to remove any absorbed moisture.
- **Premixing:** Physically pre-mix the dried polymer pellets and ATH powder at the desired weight ratio in a container by tumbling for at least 15 minutes to ensure a homogenous

blend.

- Melt Compounding:
 - Set the temperature profile of the twin-screw extruder according to the processing requirements of the polymer.
 - Feed the premixed material into the extruder hopper at a constant rate.
 - The molten extrudate is then passed through a water bath for cooling.
- Pelletizing: Pelletize the cooled extrudate into granules.
- Specimen Molding: Dry the compounded pellets and then use an injection molding or compression molding machine to prepare specimens of the required dimensions for fire retardancy and mechanical testing, following relevant ASTM or ISO standards.

Protocol for Fire Retardancy Testing: Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

- Apparatus: A Limiting Oxygen Index apparatus conforming to ASTM D2863.
- Specimen: A vertically oriented specimen of specified dimensions (e.g., 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).
- Procedure:
 - Place the specimen vertically in the center of the glass chimney of the LOI apparatus.
 - Set an initial oxygen concentration in the flowing gas mixture.
 - Ignite the top of the specimen with a propane flame.
 - Observe the burning behavior of the specimen. The test is considered positive if the specimen burns for more than 180 seconds or if the flame travels more than 50 mm down

the specimen.

- Adjust the oxygen concentration and repeat the test on a new specimen until the minimum oxygen concentration that supports combustion is determined. This concentration is the Limiting Oxygen Index.

Protocol for Fire Retardancy Testing: UL-94 Vertical Burn Test

The UL-94 test is a widely used method to assess the flammability of plastic materials.

- Apparatus: A UL-94 test chamber with a Bunsen burner.
- Specimen: A rectangular bar of specified dimensions (typically 125 mm x 13 mm x desired thickness).
- Procedure:
 - Mount the specimen vertically in the test chamber.
 - Apply a calibrated blue flame from the Bunsen burner to the bottom of the specimen for 10 seconds and then remove it.
 - Record the afterflame time (t_1).
 - Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
 - Record the second afterflame time (t_2) and the afterglow time (t_3).
 - Observe if any flaming drips ignite a cotton patch placed below the specimen.
- Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. A V-0 rating indicates the highest level of fire retardancy.

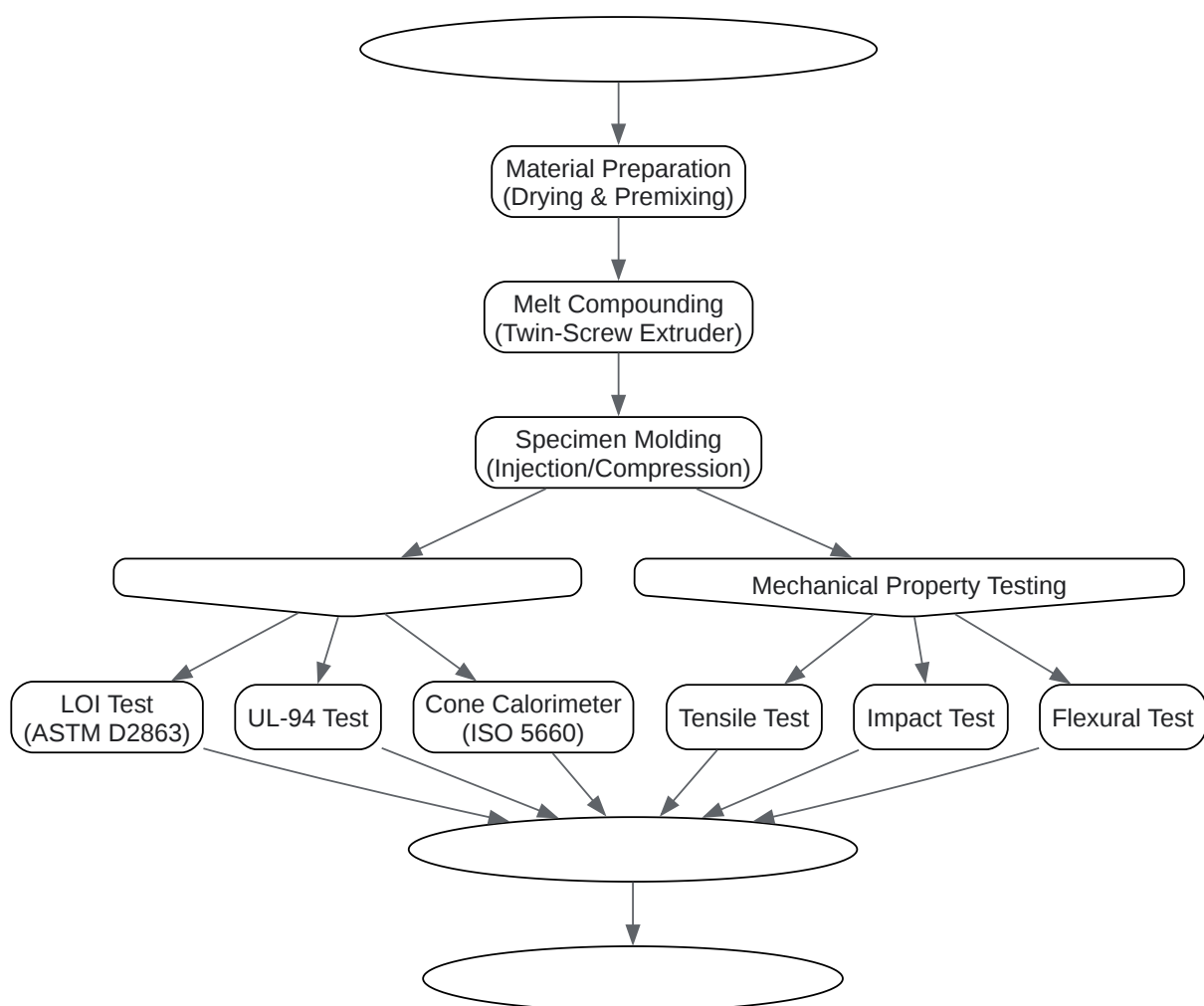
Protocol for Fire Retardancy Testing: Cone Calorimetry

The cone calorimeter is one of the most effective bench-scale methods for evaluating the fire performance of materials.

- Apparatus: A cone calorimeter compliant with ISO 5660.
- Specimen: A flat specimen, typically 100 mm x 100 mm, with a thickness not exceeding 50 mm.
- Procedure:
 - Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
 - Expose the specimen to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
 - A spark igniter is used to ignite the gases emitted from the decomposing material.
 - During the test, continuously measure parameters such as time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the effectiveness of aluminum hydroxide as a fire retardant in a polymer.

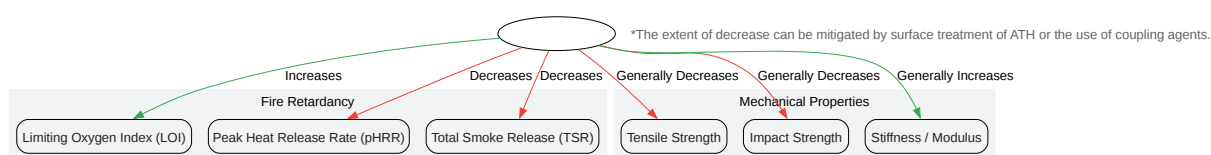


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Caption: Workflow for Evaluating ATH as a Fire Retardant in Polymers.

Logical Relationships: ATH Loading vs. Polymer Properties

The concentration of aluminum hydroxide in the polymer matrix is a critical factor that influences both the fire retardancy and the mechanical properties of the final composite. The following diagram illustrates these relationships.



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Caption: Relationship between ATH Loading and Polymer Properties.

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